Cordycepin-13C5

Description

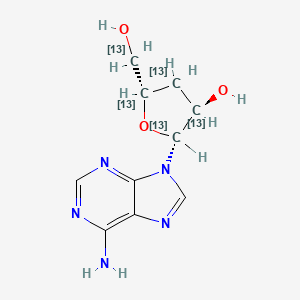

Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O3 |

|---|---|

Molecular Weight |

256.21 g/mol |

IUPAC Name |

(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol |

InChI |

InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(17)1-5(2-16)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,10+/m0/s1/i1+1,2+1,5+1,6+1,10+1 |

InChI Key |

OFEZSBMBBKLLBJ-AGWVYIHLSA-N |

Isomeric SMILES |

[13CH2]1[13C@H](O[13C@H]([13C@@H]1O)N2C=NC3=C(N=CN=C32)N)[13CH2]O |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |

Origin of Product |

United States |

Foundational & Exploratory

High-Precision Quantitation of Cordycepin using Cordycepin-13C5

A Technical Guide for Bioanalysis and Pharmacokinetics

Executive Summary

Cordycepin-13C5 (3'-deoxyadenosine-13C5) is the stable isotope-labeled internal standard (SIL-IS) of choice for the absolute quantification of Cordycepin in complex biological matrices. Unlike structural analogs (e.g., 2-chloroadenosine) which may exhibit differential extraction recovery or ionization suppression, Cordycepin-13C5 shares virtually identical physicochemical properties with the target analyte while offering a distinct mass shift (+5 Da).

This guide details the technical specifications, mechanistic context, and validated LC-MS/MS protocols for utilizing Cordycepin-13C5 in drug development and metabolic flux analysis.

Part 1: Chemical Identity & Isotopic Architecture

The utility of Cordycepin-13C5 relies on the precise placement of Carbon-13 isotopes within the ribose moiety. This specific labeling ensures that the nucleobase (Adenine) remains unlabeled, a critical feature for confirming structural identity during mass spectrometric fragmentation.

| Feature | Specification | Technical Note |

| Compound Name | Cordycepin-13C5 | 3'-deoxyadenosine-13C5 |

| Molecular Formula | C₅(¹³C)₅H₁₃N₅O₃ | The 5 carbons of the ribose ring are ¹³C-labeled.[1][2][3][4][5][6][7][8][9][10] |

| Molecular Weight | 256.21 g/mol | Shift of +5 Da from native Cordycepin (251.25 g/mol ). |

| Parent Ion (ESI+) | m/z 257.2 | [M+H]⁺ species. |

| Key Fragment | m/z 136.1 | The Adenine base (unlabeled) is the dominant product ion. |

| Solubility | DMSO, Methanol, Water | Identical solubility profile to native Cordycepin. |

Structural Fragmentation Logic

In collision-induced dissociation (CID), the glycosidic bond between the ribose and the adenine base is the primary cleavage site.

-

Native Cordycepin: Precursor m/z 252 → Product m/z 136 (Adenine) + Neutral Ribose (116 Da).

-

Cordycepin-13C5: Precursor m/z 257 → Product m/z 136 (Adenine) + Neutral Ribose-13C5 (121 Da).

Crucial Insight: The retention of the m/z 136 fragment in both the analyte and the IS confirms that the metabolic stability of the adenine base is not compromised by the label, while the precursor shift allows for baseline-resolved quantification.

Part 2: Mechanistic Context (Why Quantify?)

Researchers quantify Cordycepin primarily to assess its efficacy as a polyadenylation inhibitor .

Mechanism of Action: Cordycepin lacks the 3'-hydroxyl group found in adenosine.[2][11][12][13] When incorporated into a growing RNA chain by poly(A) polymerase, it prevents the addition of subsequent nucleotides, effectively terminating the poly(A) tail. This results in the destabilization of mRNA, particularly those with short half-lives such as inflammatory cytokines (e.g., TNF-α, CXCL1).

Pharmacokinetic Challenge:

Cordycepin is rapidly deaminated by adenosine deaminase (ADA) into 3'-deoxyinosine in vivo. High-precision quantification using Cordycepin-13C5 is required to distinguish the parent drug from its inactive metabolites and to calculate the precise half-life (

Part 3: Experimental Protocol (LC-MS/MS)

This protocol describes a validated workflow for quantifying Cordycepin in human plasma using Cordycepin-13C5.

3.1 Sample Preparation (Protein Precipitation)

-

Rationale: Simple precipitation is preferred over SPE for nucleosides to prevent column breakthrough of polar metabolites.

-

Step 1: Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Step 2: Add 10 µL of Cordycepin-13C5 Working Solution (1 µg/mL in 50% MeOH).

-

Step 3: Add 150 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) to precipitate proteins.

-

Step 4: Vortex vigorously for 30 seconds; Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Step 5: Transfer supernatant to an LC vial. Inject 5 µL.

3.2 LC-MS/MS Parameters

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient: 5% B (0-1 min) → 95% B (1-3 min) → 5% B (3.1 min).

-

Flow Rate: 0.3 mL/min.

Mass Spectrometry (MS):

-

Source: Electrospray Ionization (ESI), Positive Mode.[14]

-

Scan Mode: Multiple Reaction Monitoring (MRM).

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) |

| Cordycepin | 252.1 | 136.1 | 100 | 25 |

| Cordycepin-13C5 | 257.1 | 136.1 | 100 | 25 |

3.3 Workflow Visualization

The following diagram illustrates the self-validating logic of the extraction and quantification process.

Caption: Workflow demonstrating the co-extraction and co-elution of Cordycepin and its 13C5 standard, ensuring correction for matrix effects.

Part 4: Fragmentation & Isotope Distribution

Understanding the fragmentation pathway is essential for troubleshooting interference. The shared product ion (m/z 136) indicates that the label is located on the ribose ring, which is lost as a neutral fragment.

Caption: Fragmentation pathway showing the convergence of both parent ions to the common Adenine base fragment (m/z 136).

References

-

Kondrashov, A. et al. (2012). Inhibition of polyadenylation reduces inflammatory gene induction.[11][12] RNA.[8][11][12][15][16] [Link]

-

Xie, J. et al. (2010).[14] Analysis of the Main Nucleosides in Cordyceps Sinensis by LC/ESI-MS. Molecules. [Link]

-

Ma, Y. et al. (2011). Matrix-assisted laser desorption ionization mass spectrometry based quantitative analysis of cordycepin from Cordyceps militaris. Analytica Chimica Acta. [Link]

-

Lee, J.B. et al. (2019). The Anticancer Properties of Cordycepin and Their Underlying Mechanisms. International Journal of Molecular Sciences. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 73-03-0: Cordycepin | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. Analysis of the Main Nucleosides in Cordyceps Sinensis by LC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Identification of chemical markers in Cordyceps sinensis by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Matrix-assisted laser desorption ionization mass spectrometry based quantitative analysis of cordycepin from Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of polyadenylation reduces inflammatory gene induction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 14. Properties of Cordyceps Sinensis: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cordycepin: a bioactive metabolite of Cordyceps militaris and polyadenylation inhibitor with therapeutic potential against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Isotopic Labeling in Nucleoside Analog Research

An In-Depth Technical Guide to Cordycepin-13C5: Structure, Analysis, and Application

Cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog first isolated from the fungus Cordyceps militaris, has garnered significant scientific interest for its broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2][3] Its unique structure, which differs from adenosine only by the absence of a hydroxyl group at the 3' position of the ribose moiety, is the primary determinant of its pharmacological effects.[4] This structural distinction allows cordycepin to act as a chain terminator in RNA synthesis and modulate various cellular signaling pathways.[5][6]

To rigorously investigate its pharmacokinetics, metabolism, and quantify its presence in complex biological matrices, researchers rely on stable isotope-labeled internal standards. Cordycepin-13C5 is a non-radioactive, isotopically enriched version of cordycepin that serves as an invaluable tool in these studies. By replacing five naturally abundant carbon-12 (¹²C) atoms with the heavier carbon-13 (¹³C) isotope, Cordycepin-13C5 retains the same chemical properties and biological activity as its unlabeled counterpart but is distinguishable by its increased mass. This guide provides a detailed technical overview of the chemical structure of Cordycepin-13C5, its analytical characterization, and its critical applications for researchers in drug discovery and development.

Section 1: Comparative Chemical Structure

Cordycepin (3'-deoxyadenosine)

Cordycepin is a purine nucleoside composed of an adenine base attached to a deoxyribose sugar.[7] The defining feature is the lack of a hydroxyl (-OH) group at the 3' position of the ribose ring, a modification that prevents the formation of a phosphodiester bond during nucleic acid elongation, thereby acting as a potent inhibitor of RNA synthesis.[5][6]

-

Molecular Formula: C₁₀H₁₃N₅O₃[7]

-

Molecular Weight: 251.25 g/mol [8]

-

IUPAC Name: (2R,3R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol[7]

Caption: Chemical structure of Cordycepin (3'-deoxyadenosine).

Cordycepin-13C5

Cordycepin-13C5 is an isotopologue of cordycepin where five ¹²C atoms have been substituted with ¹³C. Based on common synthetic labeling patterns and mass spectrometry fragmentation data, these five labeled carbons are located on the ribose sugar moiety.[9] This placement is critical, as it leaves the adenine base unlabeled.

The mass difference of +5 Da compared to the unlabeled compound is the key feature utilized in mass spectrometry-based analytical methods.

Caption: Chemical structure of Cordycepin-13C5, with labeled carbons indicated.

Section 2: Synthesis and Analytical Characterization

Synthesis Pathway Rationale

The synthesis of Cordycepin-13C5 is not trivial and typically involves multi-step chemical synthesis. While various methods exist for cordycepin synthesis, a common strategy for isotopic labeling involves utilizing a commercially available ¹³C-labeled precursor for the ribose sugar.[1]

Causality Behind Experimental Choice: The decision to label the ribose moiety is strategic. In metabolic studies, the adenine base can be cleaved and enter the general purine salvage pathway. By labeling the sugar, researchers can specifically trace the fate of the intact nucleoside analog without confounding signals from salvaged adenine.

Analytical Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and isotopic enrichment of Cordycepin-13C5.

MS is the definitive technique for confirming successful isotopic labeling. The analysis clearly distinguishes between the labeled and unlabeled compounds based on their mass-to-charge ratio (m/z).

Self-Validating System: By analyzing a 1:1 mixture of Cordycepin and Cordycepin-13C5, the expected +5 Da mass shift can be precisely confirmed. Fragmentation analysis (MS/MS) provides further validation; the fragment corresponding to the adenine base (m/z 136) should be present for both parent ions, confirming the label is on the sugar.[9]

| Compound | Ion Type | Expected m/z | Observed m/z[9] |

| Cordycepin | [M+H]⁺ | 252.11 | 252 |

| Cordycepin | [M+Na]⁺ | 274.09 | 274 |

| Cordycepin-13C5 | [M+H]⁺ | 257.12 | 257 |

| Cordycepin-13C5 | [M+Na]⁺ | 279.11 | 279 |

HPLC is the gold-standard for assessing the chemical purity of Cordycepin-13C5.[12] Since isotopic labeling does not significantly alter the compound's polarity, the labeled and unlabeled forms will typically co-elute. Therefore, HPLC is used to ensure the sample is free from synthetic precursors, degradation products, or other impurities.

Typical HPLC Parameters for Purity Analysis:

-

Technique: Reverse-Phase HPLC with UV detection[12]

-

Column: C18 column (e.g., Hypersil ODS)[13]

-

Mobile Phase: A gradient or isocratic system of water and a polar organic solvent like methanol or acetonitrile is common.[14]

-

Detection: UV detection at 260 nm, the absorbance maximum for the adenine chromophore.[12][14]

Section 3: Core Application as an Internal Standard

The primary application of Cordycepin-13C5 is as an internal standard (IS) for the accurate quantification of unlabeled cordycepin in complex samples like fermentation broths, biological fluids, or herbal extracts.[9][15]

Expertise & Insight: Using a stable isotope-labeled internal standard is superior to using a different molecule as an IS (structural analog method). This is because Cordycepin-13C5 behaves virtually identically to the analyte during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This co-elution and similar ionization efficiency effectively cancels out variations in sample preparation (e.g., recovery loss) and matrix effects (e.g., ion suppression), leading to highly accurate and precise quantification.[9]

Experimental Protocol: Quantification of Cordycepin in Fermentation Broth using MALDI-MS

This protocol is adapted from established methods for the rapid and accurate measurement of cordycepin production.[9][15]

Objective: To determine the concentration of cordycepin in a Cordyceps militaris fermentation sample.

Materials:

-

Cordycepin-13C5 internal standard solution (e.g., 100 µg/mL in 25% methanol)

-

Fermentation broth sample

-

2,5-dihydroxybenzoic acid (DHB) matrix solution

-

MALDI-MS instrument

Methodology:

-

Sample Preparation:

-

Harvest the fermentation broth. If analyzing mycelium, perform an extraction (e.g., with 25% methanol, sonication, and centrifugation).[9]

-

In a microcentrifuge tube, mix the sample (supernatant), the DHB matrix solution, and the Cordycepin-13C5 internal standard solution at a defined ratio (e.g., 1:2:1 by volume).[9]

-

Rationale: The IS is spiked in at a known concentration. The matrix is required for the MALDI ionization process.

-

-

MALDI-MS Analysis:

-

Spot 1 µL of the final mixture onto the MALDI target plate and allow it to air dry, promoting co-crystallization.

-

Acquire mass spectra in positive ion reflection mode over an m/z range of 100-500 Da.[9]

-

Self-Validation: The resulting spectrum should clearly show peaks for both endogenous cordycepin ([M+H]⁺ at m/z 252) and the internal standard ([M+H]⁺ at m/z 257).

-

-

Data Processing & Quantification:

-

Calculate the signal ratio of the cordycepin ion peak area to the Cordycepin-13C5 ion peak area.

-

Generate a calibration curve by analyzing a series of cordycepin standards of known concentrations (e.g., 5 to 400 µg/mL) spiked with the same fixed concentration of Cordycepin-13C5.[9]

-

Plot the signal ratio (Cordycepin/Cordycepin-13C5) against the cordycepin concentration. The relationship should be linear with a high correlation coefficient (R² > 0.99).[9]

-

Determine the concentration of cordycepin in the unknown sample by interpolating its measured signal ratio onto the calibration curve.

-

Caption: Workflow for quantification using a stable isotope-labeled internal standard.

Section 4: Mechanism of Action Context

Understanding the structure of Cordycepin-13C5 is critical because it is designed to perfectly mimic the parent compound's interaction with biological systems. One of cordycepin's key mechanisms is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][[“]]

Mechanism:

-

Cordycepin enters the cell.

-

It is phosphorylated by cellular kinases to form cordycepin monophosphate.

-

This molecule mimics adenosine monophosphate (AMP).

-

It binds to and activates AMPK, triggering downstream signaling cascades that can influence cell growth, metabolism, and apoptosis.[6][[“]]

Caption: Simplified pathway of Cordycepin-induced AMPK activation.

Conclusion

Cordycepin-13C5 is more than just a labeled molecule; it is a precision tool that enables researchers to conduct robust and reproducible quantitative studies. Its chemical structure, identical to the parent compound save for the isotopic enrichment in the ribose moiety, ensures its fidelity as an internal standard. The +5 Da mass shift provides a clear and unambiguous signal for mass spectrometry, allowing for the accurate dissection of cordycepin's metabolic fate and its precise quantification in complex biological systems. For professionals in drug development and metabolic research, Cordycepin-13C5 is an indispensable asset for advancing our understanding of this potent nucleoside analog.

References

- Consensus. (n.d.). What is Cordyceps mechanism of action?.

- Science|Business. (n.d.). Scientists uncover mechanism of action of cancer drug cordycepin.

-

Wang, L., et al. (2021). Matrix-assisted laser desorption ionization mass spectrometry based quantitative analysis of cordycepin from Cordyceps militaris. Journal of Pharmaceutical Analysis, 11(4), 499-504. Available at: [Link]

-

He, R., & Zhou, W. (2024). The role and mechanisms of cordycepin in inhibiting cancer cells. Molecular Medicine Reports, 30(3), 161. Available at: [Link]

-

Frontiers. (2024). Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders. Frontiers in Pharmacology. Available at: [Link]

-

Technology Networks. (2024). Cordycepin From Caterpillar Fungus May Disrupt Cancer Cell Growth. Retrieved from [Link]

-

Tuli, H. S., et al. (2013). Cordycepin: pharmacological properties and their relevant mechanisms. Mini reviews in medicinal chemistry, 13(12), 1813–1830. Available at: [Link]

-

He, R., & Zhou, W. (2024). Application and research progress of cordycepin in the treatment of tumours (Review). Molecular Medicine Reports, 30(3), 161. Available at: [Link]

-

Jo, W. S., et al. (2018). The Anticancer Properties of Cordycepin and Their Underlying Mechanisms. Molecules, 23(10), 2543. Available at: [Link]

-

ResearchGate. (n.d.). Proposed metabolic pathways of cordycepin. Retrieved from [Link]

-

Mitra SK. (2026). Cordycepin Analysis by HPLC: Ensuring Potency, Purity, and Authenticity in Cordyceps Products. Retrieved from [Link]

-

Tu, C. P., & Cohen, S. N. (1980). 3'-end labeling of DNA with [alpha-32P]cordycepin-5'-triphosphate. Gene, 10(2), 177–183. Available at: [Link]

-

Qin, P., et al. (2020). Synthesis of cordycepin: Current scenario and future perspectives. Biotechnology Advances, 45, 107667. Available at: [Link]

-

Tsai, Y. J., et al. (2010). Pharmacokinetics of Adenosine and Cordycepin, a Bioactive Constituent of Cordyceps sinensis in Rat. Journal of Agricultural and Food Chemistry, 58(8), 4638-4643. Available at: [Link]

-

Watcharaporn, O., et al. (2018). Uncovering global metabolic response to cordycepin production in Cordyceps militaris through transcriptome and genome-scale network-driven analysis. Scientific Reports, 8(1), 9286. Available at: [Link]

-

Wang, L., et al. (2021). Matrix-assisted laser desorption ionization mass spectrometry based quantitative analysis of cordycepin from Cordyceps militaris. Journal of Pharmaceutical Analysis, 11(4), 499-504. Available at: [Link]

-

Frontiers. (2024). Advances in biosynthesis and metabolic engineering strategies of cordycepin. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Joshi, M., et al. (2015). ESTIMATION OF CORDYCEPIN BY IMPROVED HPLC METHOD IN THE NATURAL AND CULTURED MYCELIA OF HIGH MEDICINAL VALUE HIMALAYAN ENTOMOGEN. International Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 241-244. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Cordycepin. PubChem Compound Database. Retrieved from [Link]

-

He, R., & Zhou, W. (2024). Application and research progress of cordycepin in the treatment of tumours (Review). Molecular Medicine Reports, 30(3), 161. Available at: [Link]

-

MDPI. (2024). Improved Cordycepin Production by Cordyceps Militaris Using Corn Steep Liquor Hydrolysate as an Alternative Protein Nitrogen Source. Retrieved from [Link]

-

Al-Oqail, M. M., et al. (2023). Determination of Cordycepin Using a Stability-Indicating Greener HPTLC Method. Molecules, 28(2), 652. Available at: [Link]

-

Liu, D., et al. (2022). Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris. Foods, 11(15), 2235. Available at: [Link]

-

ThaiScience. (n.d.). Analytical method development for quantitation of adenosine and cordycepin in cordyceps and related products. Retrieved from [Link]

-

Wikipedia. (n.d.). Cordycepin. Retrieved from [Link]

-

Frontiers. (2021). New Insights Into the Biosynthesis of Typical Bioactive Components in the Traditional Chinese Medicinal Fungus Cordyceps militaris. Frontiers in Microbiology. Available at: [Link]

-

Li, S. P., et al. (2010). Analysis of the Main Nucleosides in Cordyceps Sinensis by LC/ESI-MS. Molecules, 15(1), 323-333. Available at: [Link]

-

Tuli, H. S., et al. (2019). Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi. Molecules, 24(12), 2231. Available at: [Link]

-

ResearchGate. (n.d.). Identification of chemical markers in Cordyceps sinensis by HPLC-MS/MS. Retrieved from [Link]

-

Das, G., et al. (2021). Cordycepin for Health and Wellbeing: A Potent Bioactive Metabolite of an Entomopathogenic Medicinal Fungus Cordyceps with Its Nutraceutical and Therapeutic Potential. Molecules, 26(19), 6014. Available at: [Link]

-

Suparmin, A., et al. (2017). Insight into cordycepin biosynthesis of Cordyceps militaris: Comparison between a liquid surface culture and a submerged culture through transcriptomic analysis. PLoS ONE, 12(11), e0187052. Available at: [Link]

-

Li, S. P., et al. (2015). Identification of chemical markers in Cordyceps sinensis by HPLC-MS/MS. Journal of pharmaceutical and biomedical analysis, 116, 34–42. Available at: [Link]

-

Wang, L., et al. (2022). Development of an efficient method for separation and purification of cordycepin from liquid fermentation of Cordyceps militaris and analysis of cordycepin antitumor activity. Journal of Chromatography B, 1194, 123180. Available at: [Link]

-

Srivastava, A. K., et al. (2014). Analysis of Nucleosides (Adenosine and Cordycepin) in the Mushroom Samples by Liquid-Chromatography and Mass Spectrometry. American Journal of Food and Nutrition, 2(3), 44-48. Available at: [Link]

-

Wellham, P. A. D., et al. (2019). Coupled biosynthesis of cordycepin and pentostatin in Cordyceps militaris: implications for fungal biology and medicinal natural products. Annals of Translational Medicine, 7(Suppl 3), S105. Available at: [Link]

-

ResearchGate. (n.d.). The chemical structure of cordycepin (C10H13N5O3). Retrieved from [Link]

Sources

- 1. Synthesis of cordycepin: Current scenario and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | New Insights Into the Biosynthesis of Typical Bioactive Components in the Traditional Chinese Medicinal Fungus Cordyceps militaris [frontiersin.org]

- 3. Cordycepin for Health and Wellbeing: A Potent Bioactive Metabolite of an Entomopathogenic Medicinal Fungus Cordyceps with Its Nutraceutical and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cordycepin - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders [frontiersin.org]

- 6. e-ompa.org [e-ompa.org]

- 7. Cordycepin | C10H13N5O3 | CID 6303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 73-03-0: Cordycepin | CymitQuimica [cymitquimica.com]

- 9. Matrix-assisted laser desorption ionization mass spectrometry based quantitative analysis of cordycepin from Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. scbt.com [scbt.com]

- 12. mitrask.com [mitrask.com]

- 13. thaiscience.info [thaiscience.info]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Matrix-assisted laser desorption ionization mass spectrometry based quantitative analysis of cordycepin from Cordyceps militaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. consensus.app [consensus.app]

Precision Synthesis and Purification of Cordycepin-13C5

Target Analyte: [1',2',3',4',5'-

Executive Summary & Strategic Rationale

The synthesis of Cordycepin-13C5 (isotopically labeled on the ribose ring) presents a unique challenge: distinguishing the target 3'-deoxyadenosine from its structural isomer, 2'-deoxyadenosine, while maintaining the integrity of the isotope label.

While biosynthetic routes (fermentation of Cordyceps militaris) are scalable for unlabeled production, they are unsuitable for specific

This guide details the Epoxide Opening Route (The Robins-Meier Method) . Unlike the "Mattocks" bromo-acetate route (which relies on often unavailable reagents), this protocol uses standard laboratory reagents to generate the 2',3'-anhydro intermediate, followed by regioselective reduction.[1]

Synthetic Protocol: The Epoxide Route

Retrosynthetic Analysis

The strategy relies on the stereochemical inversion at C2' and C3'. We utilize the 2',3'-anhydroadenosine intermediate. Hydride attack on this epoxide is regioselective, favoring the formation of the 3'-deoxy product (Cordycepin) over the 2'-deoxy isomer.

Reaction Scheme (DOT Visualization):

Figure 1: Step-wise chemical conversion of Adenosine-13C5 to Cordycepin-13C5 via the epoxide intermediate.

Step-by-Step Methodology

Step 1: Selective Tosylation

We must introduce a leaving group. Direct tosylation of adenosine yields a mixture of 2'- and 3'-O-tosyl isomers. Both isomers cyclize to the same epoxide, so separation is unnecessary at this stage.

-

Reagents: Adenosine-

C -

Protocol:

-

Suspend Adenosine-

C -

Add p-TsCl dropwise at 0°C.

-

Stir at room temperature for 12–18 hours.

-

Critical Check: Monitor TLC (CHCl

:MeOH 9:1). The starting material (R -

Quench with ice water, extract with CHCl

, and evaporate pyridine (azeotrope with toluene).

-

Step 2: Epoxide Formation (Ring Closure)

Treatment with base effects the intramolecular displacement of the tosylate by the adjacent hydroxyl group, forming the lyxo-epoxide.

-

Reagents: Anionic Exchange Resin (Amberlite IRA-400 OH- form) or NaOMe (0.1M in MeOH).

-

Protocol:

-

Dissolve the crude tosylate mixture in Methanol.

-

Add pre-washed Amberlite resin (approx. 2g per mmol substrate).

-

Stir gently for 4 hours. The reaction is clean and quantitative.

-

Filter off the resin and evaporate the filtrate.[2]

-

Result: 9-(2,3-anhydro-

-D-ribofuranosyl)-adenine-

-

Step 3: Regioselective Reduction

This is the synthesis-defining step. We use Lithium Triethylborohydride (Super-Hydride), a powerful nucleophilic hydride, to open the epoxide.

-

Reagents: LiEt

BH (1M in THF, 4.0 eq), Dry DMSO/THF. -

Protocol:

-

Dissolve the epoxide in dry THF.

-

Add LiEt

BH solution dropwise under Argon at room temperature. -

Stir for 30–60 minutes.

-

Mechanism: The hydride attacks C3' preferentially due to steric and electronic factors, expelling the C2' oxygen (which becomes the 2'-OH).

-

Quench carefully with water (hydrogen gas evolution!).

-

Neutralize with dilute acetic acid.

-

Evaporate solvents to obtain the crude solid containing Cordycepin-

C

-

Purification Strategy: The "Self-Validating" Workflow

Purification is critical because the 2'-deoxy isomer has identical mass to Cordycepin. They cannot be distinguished by MS alone; chromatographic resolution is mandatory.

Purification Workflow[3][4][5]

Figure 2: Purification cascade ensuring removal of the isobaric 2'-deoxy isomer.

Preparative HPLC Protocol

The 2'-deoxyadenosine isomer elutes before Cordycepin on C18 columns.

| Parameter | Condition |

| Column | C18 Semi-Prep (e.g., Phenomenex Luna, 5µm, 250 x 10mm) |

| Mobile Phase A | Water + 0.1% Formic Acid (or Ammonium Acetate for MS compatibility) |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-15 min: 5% -> 20% B; 15-20 min: 20% -> 50% B |

| Flow Rate | 3.0 - 5.0 mL/min |

| Detection | UV @ 260 nm (Adenine chromophore) |

| Retention | 2'-deoxyadenosine (~8 min) |

Operational Note: Collect the peak eluting second. The separation factor (

Structural Validation (Quality Assurance)

Before release as an Internal Standard, the identity must be confirmed.

NMR Spectroscopy ( C-Decoupled)

Since the ribose is

-

Diagnostic Signal: The absence of the H3' signal downfield (around 4.5 ppm) and the presence of methylene protons at C3' (approx 2.0 - 2.5 ppm) confirms the deoxy nature.

-

Carbon NMR: The C3' signal will be significantly upfield (~35 ppm) compared to Adenosine (~72 ppm).

Mass Spectrometry (HRMS)

-

Theoretical Mass: Calculate based on Adenine (

) + Ribose-13C5 (-

Formula:

-

Exact Mass (M+H)+: Calculate shift of +5.016 Da relative to natural Cordycepin (252.11).

-

Target m/z: ~257.12

-

References

-

Robins, M. J., et al. (1996). "Nucleic acid related compounds. 91. Biomimetic synthesis of 3'-deoxyadenosine (cordycepin) and 3'-deoxyguanosine." Journal of Organic Chemistry.

-

Hansske, F., & Robins, M. J. (1985).[3] "Regiospecific and stereoselective conversion of ribonucleosides to 3'-deoxynucleosides." Tetrahedron Letters.

-

Cui, J. D. (2015). "Biotechnological production and applications of Cordycepin." Critical Reviews in Biotechnology.

-

Cambridge Isotope Laboratories. "Adenosine (ribose-13C5) Product Page." Isotope.com.

-

Mitra, S. K. (2026). "Cordycepin Analysis by HPLC: Ensuring Potency, Purity, and Authenticity." MitraSK Technical Blog.

Sources

Tracing the Nucleoside: A Technical Whitepaper on Early Research and Analytical Methodologies for Cordycepin-13C5

Executive Summary

Cordycepin (3'-deoxyadenosine) is a highly bioactive nucleoside analogue derived from Cordyceps militaris, recognized for its potent anti-neoplastic, anti-inflammatory, and metabolic regulatory properties. However, its rapid in vivo deamination by adenosine deaminase (ADA) into the inactive metabolite 3'-deoxyinosine has historically complicated pharmacokinetic (PK) profiling and metabolic tracing. The advent of Cordycepin-13C5—a stable isotope-labeled internal standard—revolutionized early bioanalytical research. By incorporating five Carbon-13 atoms into the ribose ring, researchers achieved a +5 Da mass shift, enabling precise liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification without the hazards of radiolabeling. This whitepaper synthesizes the core methodologies, metabolic pathways, and analytical protocols underpinning early Cordycepin-13C5 research.

The Mechanistic Fate of Cordycepin

Understanding the necessity of an isotopic tracer requires examining the dual pathways of cordycepin metabolism. Cordycepin shares structural homology with adenosine, differing only by the absence of a hydroxyl group at the 3' position of the ribose ring 1[1].

Upon cellular entry, cordycepin is phosphorylated by adenosine kinase (AK) into its mono-, di-, and tri-phosphate derivatives (e.g., 3'-dATP) 2[2]. Because 3'-dATP lacks the 3'-OH necessary for phosphodiester bond formation, its incorporation into nascent RNA transcripts by RNA polymerases results in premature chain termination, thereby inhibiting RNA synthesis and inducing apoptosis in neoplastic cells 3[3].

Conversely, the primary resistance mechanism to cordycepin's efficacy is its rapid degradation. ADA rapidly deaminates cordycepin into 3'-deoxyinosine, significantly limiting its oral bioavailability and half-life 4[4]. To study these dual pathways (activation vs. degradation) accurately in vivo, researchers required a tracer that behaved identically to endogenous cordycepin but could be distinctly measured.

Fig 1. Intracellular metabolism of Cordycepin-13C5 tracing active and inactive pathways.

The Isotopic Advantage of Cordycepin-13C5

Cordycepin-13C5 is synthesized by replacing five standard carbon-12 atoms with carbon-13 isotopes, yielding a molecular formula of C5(13C)5H13N5O3 5[5].

Causality in Experimental Design: Why use a 13C5 label instead of deuterium (2H)? Deuterium labels can sometimes undergo hydrogen-deuterium exchange with the solvent in aqueous biological matrices, leading to signal loss and inaccurate quantification. Carbon-13 is covalently locked within the molecular skeleton, ensuring absolute stability during extraction and ionization. Furthermore, the +5 Da mass shift ensures that the isotopic envelope of the natural cordycepin does not overlap with the internal standard, eliminating cross-talk in the mass spectrometer's collision cell 6[6].

Table 1: Physicochemical Properties of Cordycepin vs. Cordycepin-13C5

| Parameter | Unlabeled Cordycepin | Cordycepin-13C5 |

| Molecular Formula | C10H13N5O3 | C5(13C)5H13N5O3 |

| Molecular Weight | 251.24 g/mol | 256.21 g/mol |

| Precursor Ion [M+H]+ | m/z 252 | m/z 257 |

| Product Ion (Adenine Base) | m/z 136 | m/z 136 |

| Primary Utility | Therapeutic / Biological Target | Internal Standard / Tracer |

Self-Validating Bioanalytical Protocol (LC-MS/MS)

To accurately quantify cordycepin and its metabolites in whole blood or tissue, the analytical workflow must account for rapid enzymatic degradation and matrix suppression. The following step-by-step protocol represents the gold standard for LC-MS/MS quantification using Cordycepin-13C5 as a self-validating internal standard.

Step-by-Step Methodology:

-

Sample Collection and Immediate Quenching:

-

Action: Collect 100 µL of whole blood into EDTA-coated tubes and immediately add 300 µL of ice-cold methanol.

-

Causality: Methanol instantly denatures ADA and other plasma enzymes. Failing to quench the sample at the exact moment of collection results in the continuous ex vivo conversion of cordycepin to 3'-deoxyinosine, drastically skewing PK data 7[7].

-

-

Internal Standard Spiking:

-

Action: Spike the quenched sample with 10 µL of a known concentration of Cordycepin-13C5 working solution.

-

Causality: Adding the internal standard before extraction ensures that any physical loss of the analyte during centrifugation or transfer is perfectly mirrored by the standard. The ratio of unlabeled to labeled cordycepin remains constant, self-validating the recovery rate.

-

-

Protein Precipitation and Extraction:

-

Action: Vortex the mixture for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in the initial mobile phase.

-

Causality: Removing high-molecular-weight proteins prevents column clogging and reduces ion suppression in the electrospray ionization (ESI) source.

-

-

UHPLC Separation:

-

Action: Inject the reconstituted sample onto a C18 reversed-phase column (e.g., 1.8 µm particle size). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) 8[8].

-

Causality: The acidic mobile phase ensures that the nucleosides remain fully protonated [M+H]+, maximizing ionization efficiency in the positive ESI mode. Cordycepin and Cordycepin-13C5 will co-elute perfectly due to their identical lipophilicity.

-

-

ESI-MS/MS Detection (MRM Mode):

-

Action: Monitor the specific precursor-to-product ion transitions. For unlabeled cordycepin, monitor m/z 252 -> 136 (cleavage of the ribose ring leaving the adenine base). For Cordycepin-13C5, monitor m/z 257 -> 1369[9].

-

Causality: Multiple Reaction Monitoring (MRM) acts as a double-filter, providing near-absolute specificity even in complex biological matrices.

-

Fig 2. Step-by-step bioanalytical workflow using Cordycepin-13C5 as an internal standard.

Quantitative Data Synthesis

The validation of this LC-MS/MS method relies on strict quantitative thresholds. Table 2 summarizes the typical validation parameters achieved when using Cordycepin-13C5 as an internal standard for PK studies.

Table 2: LC-MS/MS Validation Parameters for Cordycepin Quantification

| Validation Parameter | Target Threshold | Rationale (Self-Validating System) |

| Linearity (R²) | ≥ 0.995 | Ensures proportional MS response across the biological concentration range (e.g., 1.05–10,000 ng/mL). |

| Limit of Detection (LOD) | ≤ 0.5 µg/mL | Confirms the instrument's baseline sensitivity to distinguish signal from matrix noise (S/N ≥ 3). |

| Recovery Rate | 95% – 105% | Validated by the constant ratio of Cordycepin-13C5, proving no analyte is lost during extraction. |

| Matrix Effect | 85% – 115% | Ensures endogenous plasma lipids/proteins do not suppress the ESI ionization efficiency. |

Conclusion

The integration of Cordycepin-13C5 into early pharmacokinetic research fundamentally resolved the analytical ambiguities caused by cordycepin's rapid metabolism. By providing a stable, non-radioactive, and mass-distinct internal standard, researchers established highly sensitive, self-validating LC-MS/MS protocols. These foundational methodologies have paved the way for advanced drug delivery systems, such as aptamer-drug conjugates, designed to protect cordycepin from ADA and deliver its potent apoptotic effects directly to neoplastic tissues.

References

- Tocris Bioscience. Cordycepin | DNA, RNA and Protein Synthesis.

- PubMed.

- Chemical Science (RSC Publishing). Cordycepin: a dual-function molecular element for aptamer engineering with enhanced anticancer activity.

- PubMed. Antileukemic activity and mechanism of action of cordycepin against terminal deoxynucleotidyl transferase-positive (TdT+) leukemic cells.

- Santa Cruz Biotechnology (SCBT). Cordycepin-13C5.

- Frontiers. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders.

- MDPI. A Systematic Review of the Biological Effects of Cordycepin.

- PMC. Analysis of the Main Nucleosides in Cordyceps Sinensis by LC/ESI-MS.

- ResearchGate. Development of an efficient method for separation and purification of cordycepin from liquid fermentation of Cordyceps militaris and analysis of cordycepin antitumor activity.

- MDPI. Comparative Metabolite Profiling Between Cordyceps sinensis and Other Cordyceps by Untargeted UHPLC-MS/MS.

Sources

- 1. Frontiers | Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders [frontiersin.org]

- 2. Antileukemic activity and mechanism of action of cordycepin against terminal deoxynucleotidyl transferase-positive (TdT+) leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cordycepin: a dual-function molecular element for aptamer engineering with enhanced anticancer activity - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02571K [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous determination of cordycepin and its metabolite 3'-deoxyinosine in rat whole blood by ultra-high-performance liquid chromatography coupled with Q Exactive hybrid quadrupole orbitrap high-resolution accurate mass spectrometry and its application to accurate pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Analysis of the Main Nucleosides in Cordyceps Sinensis by LC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

Cordycepin-13C5 for Metabolic Flux Analysis: A Technical Guide to Nucleotide Analog Tracing

The following technical guide is designed for researchers and drug development professionals focusing on nucleoside analog metabolism and pharmacometabolomics.

Executive Summary

Cordycepin (3'-deoxyadenosine) is a potent polyadenylation inhibitor and metabolic modulator with therapeutic potential in oncology and inflammatory diseases. However, its rapid biotransformation by Adenosine Deaminase (ADA) and complex intracellular phosphorylation kinetics present significant challenges in determining its precise metabolic fate.

Cordycepin-13C5 (Ribose-1,2,3,4,5-

This guide details the experimental architecture for using Cordycepin-13C5 to map intracellular drug flux, quantify nucleotide pool competition, and validate mechanisms of action (MoA) with high specificity.

Technical Specifications & Mechanism

To design a robust flux experiment, one must understand the tracer's physicochemical properties and its divergence from endogenous adenosine.

Tracer Characteristics

| Feature | Specification |

| Compound Name | Cordycepin-13C5 (3'-Deoxyadenosine-ribose- |

| Molecular Formula | C |

| Molecular Weight | 256.28 g/mol (approx. +5 Da shift from unlabeled) |

| Label Position | Ribose ring (Carbons 1', 2', 3', 4', 5') |

| Base Moiety | Adenine (Unlabeled) |

| Key Advantage | The adenine base fragment (m/z 136) remains unlabeled, providing a specific neutral loss signature in MS/MS. |

The Metabolic Branch Point

Upon cellular entry via Human Equilibrative Nucleoside Transporters (hENTs), Cordycepin faces a critical metabolic bifurcation:

-

Activation (Anabolism): Phosphorylation by Adenosine Kinase (AK) to Cordycepin Monophosphate (CoMP), eventually forming the active triphosphate (CoTP).

-

Deactivation (Catabolism): Deamination by Adenosine Deaminase (ADA) to 3'-deoxyinosine (3'-dI), which is pharmacologically inert regarding RNA inhibition.

Critical Experimental Control: Because ADA activity is high in serum and many cell lines, Pentostatin (an ADA inhibitor) must be used in parallel arms of the experiment to distinguish intrinsic metabolic stability from enzymatic degradation [1].

Experimental Workflow: Metabolic Flux Analysis

Cell Culture & Tracer Loading

Objective: Establish steady-state or dynamic labeling conditions.

-

Seeding: Seed cells (e.g., HeLa, RAW 264.7) at

cells/well in 6-well plates. Incubate overnight. -

Media Exchange: Replace media with glucose-free/serum-dialyzed media if studying central carbon interaction, or standard complete media for pharmacological tracing.

-

ADA Inhibition (Mandatory Step): Pre-treat "Arm A" with Pentostatin (10 µM) for 30 minutes. "Arm B" receives vehicle.

-

Pulse Labeling: Add Cordycepin-13C5 to a final concentration of 10–50 µM.

-

Kinetic Flux: Harvest at t = 0, 5, 15, 30, 60, 120, 240 min.

-

Steady State: Harvest at 24 hours.

-

Metabolite Extraction (Quenching)

Rapid quenching is vital to preserve the phosphorylation state of nucleotides (CoTP vs CoMP).

-

Wash: Aspirate media rapidly. Wash 1x with ice-cold PBS (pH 7.4).

-

Quench: Immediately add 500 µL 80% Methanol/Water (v/v) pre-chilled to -80°C.

-

Lysis: Scrape cells on dry ice. Transfer suspension to a pre-chilled tube.

-

Disruption: Vortex for 1 min or sonicate (30 cycles, low power) at 4°C.

-

Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

-

Reconstitution: Evaporate supernatant under nitrogen flow. Reconstitute in 100 µL mobile phase A (Water + 10mM Tributylamine + 15mM Acetic Acid) for ion-pairing LC-MS.

LC-MS/MS Acquisition Strategy

Chromatographic Separation

Nucleotides are highly polar. Standard Reverse Phase (C18) is insufficient. Use Ion-Pairing Chromatography or HILIC .

-

Column: C18 column (e.g., Agilent ZORBAX RRHD) with ion-pairing reagents.

-

Mobile Phase A: Water + 10 mM Tributylamine (TBA) + 15 mM Acetic Acid (pH ~5.0).

-

Mobile Phase B: Methanol.

-

Gradient: 0% B (0-2 min)

40% B (12 min)

Mass Spectrometry Transitions (MRM)

The

Table 1: MRM Transitions for Cordycepin-13C5 Flux

| Analyte | Label State | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Note |

| Cordycepin | Unlabeled | 252.1 | 136.1 | 25 | Endogenous/Contaminant check |

| Cordycepin-13C5 | Labeled | 257.1 | 136.1 | 25 | Parent Drug |

| 3'-deoxyinosine | Unlabeled | 253.1 | 137.1 | 20 | Deamination product (Unlabeled) |

| 3'-deoxyinosine-13C5 | Labeled | 258.1 | 137.1 | 20 | Labeled Catabolite |

| CoMP-13C5 | Labeled | 337.1 | 136.1 | 30 | Monophosphate |

| CoTP-13C5 | Labeled | 497.1 | 136.1 | 35 | Active Triphosphate |

| ATP | Unlabeled | 508.0 | 136.1 | 35 | Endogenous Competitor |

Note: CoTP (497 m/z) must be chromatographically resolved from ATP (508 m/z) to prevent source-induced fragmentation crosstalk, although the mass difference is usually sufficient.

Pathway Visualization & Logic

The following diagram illustrates the metabolic fate of Cordycepin-13C5. The red nodes indicate the labeled species detectable by MS. The logic flow demonstrates the competition between activation (Kinase pathway) and degradation (Deaminase pathway).

Figure 1: Metabolic Flux Map of Cordycepin-13C5. Red nodes represent

Data Analysis & Interpretation

Calculating Flux Ratios

To determine the metabolic efficiency of the drug, calculate the Anabolic Flux Ratio (AFR) :

-

High AFR: Indicates efficient bioactivation.

-

Low AFR: Indicates rapid deamination (ADA dominance) or poor kinase affinity.

Interpreting the "Pentostatin Effect"

Compare the Area Under the Curve (AUC) of CoTP-13C5 between the two experimental arms:

-

Ratio = AUC(Pentostatin) / AUC(Vehicle)

-

If Ratio > 10: The cell line is highly ADA-positive; Cordycepin alone will have poor efficacy in vivo without ADA inhibition or structural modification (e.g., ProTide technology).

RNA Incorporation (Advanced)

While CoTP inhibits polyadenylation, trace amounts may be incorporated into the RNA chain, causing termination.

-

Isolate RNA.

-

Hydrolyze RNA to nucleosides (Nuclease P1 + Phosphatase).

-

Analyze via LC-MS/MS for Cordycepin-13C5 (nucleoside form).

-

Detection here proves direct genomic incorporation rather than just signaling modulation.

Troubleshooting & Quality Control

-

Issue: Low Signal for Phosphates (CoMP/CoTP).

-

Cause: Metal adsorption in the LC system.

-

Solution: Passivate the LC system with 0.1% phosphoric acid or use a PEEK-lined column. Ensure ion-pairing reagent (Tributylamine) is fresh.

-

-

Issue: High Background in "Labeled" Channels.

-

Cause: Natural abundance

C in high concentrations of endogenous Adenosine/ATP. -

Solution: The +5 Da shift is usually sufficient to escape the M+1 or M+2 isotope envelope of ATP. However, ensure chromatographic separation between ATP and CoTP.

-

-

Issue: Rapid Disappearance of Parent Compound.

-

Cause: Extremely high ADA activity.

-

Solution: Reduce incubation time to 0–30 minutes for initial rate kinetics.

-

References

-

Tsim, K. W., et al. (2020). "Action Mechanism, Benefits and Cultivation (ABC) of Cordyceps." Longdom Publishing. Link

-

Hawley, S. A., et al. (2020).[1] "Cordycepin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity." BenchChem.[2] Link

-

Santa Cruz Biotechnology. "Cordycepin-13C5 Product Specifications." SCBT. Link

-

Lee, J. B., et al. (2019). "Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms." Molecules. Link

-

Nottingham University. (2016). "Ion pairing LC-MS/MS method for analysis of intracellular phosphorylated metabolites." Nottingham ePrints. Link

Sources

Cordycepin-13C5: Isotopic Architecture, Synthesis, and Bioanalytical Applications

Topic: Understanding Cordycepin-13C5 Isotopic Enrichment Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cordycepin (3'-deoxyadenosine) is a nucleoside analog with potent anti-inflammatory and anti-tumor properties.[1] Its rapid metabolism by adenosine deaminase (ADA) necessitates high-precision bioanalytical methods for pharmacokinetic (PK) profiling. Cordycepin-13C5 serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for these analyses.

This guide dissects the isotopic architecture of Cordycepin-13C5, confirming its ribose-labeled structure through mass spectrometry fragmentation logic. It details the production pathways, outlines a self-validating LC-MS/MS quantification protocol, and provides a framework for interpreting isotopic data in metabolic flux studies.

Part 1: Chemical & Isotopic Architecture

Structural Definition

Cordycepin-13C5 is a stable isotopologue of Cordycepin where five carbon atoms are replaced by Carbon-13 (

-

Chemical Formula:

-

Molecular Weight: ~256.21 Da (Unlabeled: ~251.24 Da)

-

Mass Shift: +5.016 Da

The Locus of Enrichment (Critical Technical Note)

In most commercially available standards (e.g., Santa Cruz Biotechnology, CIL), the 13C enrichment is located on the ribose moiety (3'-deoxyribose) , not the adenine base.

Evidence for Validation: In electrospray ionization (ESI) MS/MS, nucleosides typically fracture at the glycosidic bond.

-

Unlabeled Cordycepin (m/z 252): Yields a daughter ion of m/z 136 (Adenine base,

). -

Cordycepin-13C5 (m/z 257): Yields the same daughter ion of m/z 136 .[2]

Structural Visualization

The following diagram illustrates the specific labeling pattern and the fragmentation logic used for identification.

Figure 1: MS/MS Fragmentation logic confirming the ribose-sited isotopic enrichment. The conservation of the m/z 136 fragment is the diagnostic signature.

Part 2: Synthesis & Production Mechanics[3]

Understanding the source of the standard is vital for troubleshooting background interference.

Biosynthetic Enrichment (Fermentation)

Cordyceps militaris can biosynthesize labeled cordycepin when cultured on isotopically enriched media.

-

Precursor:

-Glucose or -

Mechanism: The fungus metabolizes the labeled sugar via the Pentose Phosphate Pathway (PPP) to generate labeled ribose-5-phosphate, which is coupled with adenine.

-

Limitation: This method often yields a mixture of isotopologues (

to

Chemo-Enzymatic Synthesis (Preferred for Standards)

High-purity standards (>99% isotopic purity) are typically produced via enzymatic transglycosylation.

-

Substrates: Adenine (unlabeled) +

-Ribose (or a derivative). -

Enzyme: Nucleoside phosphorylase.

-

Result: A clean

peak with minimal

Part 3: Bioanalytical Applications (LC-MS/MS)

The primary application of Cordycepin-13C5 is as an Internal Standard (IS) in pharmacokinetic studies.

The "Self-Validating" System

In LC-MS/MS, matrix effects (ion suppression/enhancement) can alter signal intensity significantly between samples (e.g., plasma vs. urine).

-

The Principle: Since Cordycepin-13C5 co-elutes with the analyte but is mass-resolved, it experiences the exact same matrix effects.

-

The Calculation:

This ratio remains constant even if ionization efficiency drops by 50%, ensuring data integrity.

Experimental Protocol: Plasma Extraction & Quantification

Objective: Quantify Cordycepin in Rat Plasma (Range: 1–10,000 ng/mL).

Reagents

-

IS: Cordycepin-13C5 (100 ng/mL working solution in methanol).

-

Matrix: Rat Plasma (K2EDTA).

-

Inhibitor: Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) – CRITICAL: Added to prevent 3'-deoxyinosine formation during processing.

Step-by-Step Workflow

-

Sample Prep: Aliquot 50 µL plasma into a 1.5 mL tube.

-

Stabilization: Immediately add 10 µL EHNA solution (if not added at collection).

-

IS Spiking: Add 200 µL Methanol containing Cordycepin-13C5 .

-

Why: Methanol precipitates proteins and introduces the IS simultaneously.[7]

-

-

Extraction: Vortex vigorously (3 min) -> Centrifuge (12,000 rpm, 10 min, 4°C).

-

Dilution: Transfer 100 µL supernatant to a vial; dilute with 100 µL water (to match mobile phase strength).

-

Injection: 5 µL into LC-MS/MS.

LC-MS/MS Conditions (Shimadzu/Sciex Setup)

| Parameter | Setting | Rationale |

| Column | C18 (2.1 x 50 mm, 1.7 µm) | Retains polar nucleosides; sub-2µm for UPLC speed. |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier.[8] |

| Gradient | 5% B (0-1 min) -> 95% B (3 min) | Fast elution; Cordycepin elutes ~2.0 min. |

| Ion Source | ESI Positive | Nucleosides protonate readily at N1/N3. |

| MRM (Analyte) | 252.1 | Quantifier transition. |

| MRM (IS) | 257.1 | IS transition (Note: Same daughter, different parent). |

Part 4: Data Interpretation & Metabolic Flux

Metabolic Tracing (Advanced Application)

Beyond simple quantification, Cordycepin-13C5 can trace metabolic fate.

-

Pathway: Cordycepin

3'-Deoxyinosine.[1][9] -

Tracer Logic:

-

If Cordycepin-13C5 is administered in vivo:

-

The resulting metabolite will be 3'-Deoxyinosine-13C5 .

-

Mass Shift: 3'-Deoxyinosine (unlabeled) is m/z 253. The labeled version will be m/z 258 .

-

Observation: This allows researchers to distinguish drug-derived metabolites from any endogenous background (though 3'-deoxyinosine is rare naturally).

-

Visualizing the Analytical Workflow

The following Graphviz diagram depicts the decision logic and workflow for a validated PK study.

Figure 2: Analytical workflow emphasizing the critical addition of ADA inhibitors and the IS spiking step for robust quantification.

References

-

Simultaneous determination of cordycepin and its metabolite 3'-deoxyinosine in rat whole blood. Source: PubMed / Wiley-VCH (2022) Context:[1] Validated LC-MS/MS method utilizing stable isotope internal standards for PK studies.

-

Matrix-assisted laser desorption ionization mass spectrometry based quantitative analysis of cordycepin. Source: PMC / NIH (2018) Context: Details the specific mass shifts (m/z 252 vs 257) and fragmentation patterns (m/z 136) confirming ribose labeling.

-

Cordycepin-13C5 Product Standard. Source: Santa Cruz Biotechnology Context:[10] Chemical structure confirmation (

) and nomenclature. -

Pharmacokinetics of adenosine and cordycepin. Source: PubMed (2010) Context:[11] Establishes the metabolic pathway via Adenosine Deaminase (ADA) and the necessity of EHNA inhibition.

-

Coupled biosynthesis of cordycepin and pentostatin in Cordyceps militaris. Source: Cell Chemical Biology / ATM (2017/2019) Context:[6] Biosynthetic origins and the genetic clustering of cns genes responsible for production.[9]

Sources

- 1. Simultaneous determination of cordycepin and its metabolite 3'-deoxyinosine in rat whole blood by ultra-high-performance liquid chromatography coupled with Q Exactive hybrid quadrupole orbitrap high-resolution accurate mass spectrometry and its application to accurate pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Matrix-assisted laser desorption ionization mass spectrometry based quantitative analysis of cordycepin from Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Advances in biosynthesis and metabolic engineering strategies of cordycepin [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Coupled biosynthesis of cordycepin and pentostatin in Cordyceps militaris: implications for fungal biology and medicinal natural products - Wellham - Annals of Translational Medicine [atm.amegroups.org]

- 7. Frontiers | Transcriptome and metabolome profiling unveils the mechanisms of naphthalene acetic acid in promoting cordycepin synthesis in Cordyceps militaris [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scbt.com [scbt.com]

- 11. Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Adenosine Analog Pharmacokinetics: Cordycepin-13C5 as a Precision Tracer in Metabolic Studies

As drug development pivots toward highly targeted nucleoside analogs, Cordycepin (3'-deoxyadenosine) has emerged as a high-value therapeutic candidate due to its potent anti-tumor, anti-inflammatory, and antiviral properties. However, its clinical translation is bottlenecked by a severe pharmacokinetic vulnerability: rapid in vivo deamination.

To accurately map its metabolic flux, tissue distribution, and intracellular activation, standard analytical techniques fall short. As a Senior Application Scientist, I present this technical whitepaper to elucidate the critical role of Cordycepin-13C5 as a stable isotope tracer. By integrating self-validating experimental protocols and advanced UHPLC-HRMS/MS workflows, researchers can bypass analytical artifacts and capture the true metabolic fate of this complex molecule.

The Mechanistic Challenge: The Adenosine Deaminase (ADA) Bottleneck

Cordycepin is structurally identical to endogenous adenosine, save for the absence of a hydroxyl group at the 3' position of the ribose ring. This structural mimicry allows it to readily enter cells and terminate RNA synthesis. However, this same mimicry makes it a prime substrate for Adenosine Deaminase (ADA) , a highly active metalloenzyme ubiquitous in mammalian blood and tissues[1].

Upon systemic entry, ADA rapidly deaminates Cordycepin into the inactive metabolite 3'-deoxyinosine [2]. This conversion happens so swiftly that evaluating the true bioavailability of the parent drug is nearly impossible without precision tracing. Furthermore, because endogenous adenosine and inosine are present in high concentrations, distinguishing exogenous drug metabolites from endogenous background noise requires isotopic isolation[3].

Isotope Selection Causality: Why 13C5 over Deuterium?

When designing a tracer, the choice of isotope dictates the integrity of the data. While Deuterium (2H) is cheaper, it is susceptible to Hydrogen-Deuterium Exchange (HDX) in aqueous biological matrices, leading to signal degradation and inaccurate quantification.

Cordycepin-13C5 places five Carbon-13 atoms directly into the covalent backbone of the ribose ring[4]. This provides two absolute advantages:

-

Chemical Stability: Carbon-13 does not exchange with the solvent, ensuring 100% label retention throughout the metabolic cascade.

-

Mass Isolation: The +5 Da mass shift completely isolates the tracer from the natural isotopic envelope of endogenous nucleosides (which rarely exceed M+2), eliminating false positives.

Metabolic trajectory of Cordycepin-13C5 highlighting ADA deamination and kinase phosphorylation.

Quantitative Reality: The Pharmacokinetic Profile

To understand the necessity of tracing, we must look at the quantitative disparity between the parent drug and its metabolite. Following oral or intraperitoneal administration, Cordycepin is almost entirely consumed by first-pass metabolism[2].

The table below summarizes the pharmacokinetic parameters derived from LC-MS/MS monitoring of Cordycepin versus 3'-deoxyinosine in rat models[2][3].

| Pharmacokinetic Parameter | Cordycepin (Parent Drug) | 3'-Deoxyinosine (Metabolite) | Biological Implication |

| Cmax (ng/mL) | 5.4 ± 3.4 | 142.0 ± 50.0 | Rapid ADA-mediated conversion severely limits systemic exposure of the active drug. |

| AUC 0-t (ng·min/mL) | 658.4 ± 459.3 | 18,034.9 ± 4,981.1 | >95% of the circulating compound exists in the inactive deaminated state. |

| Blood Mean Residence Time | 102.2 min | ~150.5 min | The parent drug is rapidly cleared, necessitating continuous infusion or ADA inhibitors. |

| Brain Cmax (ng/mL) | 5.4 | N/A | Demonstrates successful Blood-Brain Barrier (BBB) penetrance prior to deamination. |

Note: Co-administration with ADA inhibitors like EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) significantly suppresses biotransformation, extending the elimination half-life of Cordycepin[5].

Self-Validating Protocol: In Vivo Tracing & LC-MS/MS Quantification

The greatest risk in Cordycepin pharmacokinetic studies is ex vivo degradation . Because ADA remains highly active in drawn blood, Cordycepin will continue to degrade into 3'-deoxyinosine inside the collection tube. If not immediately halted, the resulting LC-MS/MS data will falsely report lower in vivo drug concentrations[3].

The following step-by-step methodology is engineered as a self-validating system . Every step contains a physical or chemical failsafe to guarantee data integrity.

Step 1: Synchronous Sampling and Immediate Quenching

-

Dosing: Administer Cordycepin-13C5 (10 mg/kg) via IV catheter.

-

Collection: Draw 100 µL of blood via microdialysis or jugular vein catheter directly into pre-chilled Eppendorf tubes containing 400 µL of ice-cold Methanol (1:4 v/v ratio)[3].

-

The Causality: Methanol instantly denatures the ADA enzyme, permanently halting ex vivo deamination and locking the metabolic snapshot exactly as it was at the moment of extraction[3].

-

Step 2: Protein Precipitation and Extraction

-

Vortex the methanol-quenched samples vigorously for 2 minutes to ensure complete protein precipitation.

-

Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Extract the supernatant and dry under a gentle stream of nitrogen gas. Reconstitute in 50 µL of initial mobile phase.

Step 3: UHPLC-HRMS/MS Analytical Method

-

Chromatography: Utilize a ZIC-pHILIC (Hydrophilic Interaction Liquid Chromatography) column rather than standard C18.

-

The Causality: Cordycepin and its metabolites are highly polar nucleosides. C18 columns suffer from poor retention and peak shape for these compounds. HILIC provides superior retention, separating the parent drug from the massive physiological salt front.

-

-

Mobile Phase: Gradient elution using 5 mM ammonium acetate (pH 6.8) and Acetonitrile[2].

-

Detection (The Self-Validation Step): Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

-

Unlabeled Cordycepin Transition: m/z 252.1 → 136.1

-

Cordycepin-13C5 Transition: m/z 257.1 → 136.1

-

The Causality: The precursor mass shifts by +5 Da (m/z 257.1) due to the 13C5 label on the ribose ring. During Collision-Induced Dissociation (CID), the glycosidic bond cleaves, dropping the unlabeled adenine base (m/z 136.1). Because the fragment mass is identical to the unlabeled compound, it proves definitively that the +5 Da label was localized entirely on the intact sugar moiety, validating the structural integrity of the tracer.

-

Self-validating sample preparation and UHPLC-MS/MS workflow preventing ex vivo ADA degradation.

Conclusion

The successful development of Cordycepin-based therapeutics relies entirely on our ability to track its rapid and complex metabolic journey. By utilizing Cordycepin-13C5 as a stable isotope tracer, coupled with immediate enzymatic quenching and HILIC-MS/MS analysis, researchers can eliminate ex vivo artifacts and achieve absolute quantification. This rigorous, self-validating approach ensures that pharmacokinetic data reflects true biological reality, paving the way for advanced dosing strategies, ADA-inhibitor co-therapies, and novel prodrug formulations.

References

- Pharmacokinetics of Cordycepin and Its Metabolite 3'-Deoxyinosine in R

- Distribution and Pharmacokinetic Characteristics of Cordycepin in Rat: Investigated by UHPLC‐HRMS/MS and Blood–Brain Synchronous Microdialysis Source: researchg

- Pharmacokinetics of Adenosine and Cordycepin, a Bioactive Constituent of Cordyceps sinensis in R

- Inhibition of adenosine deaminase (ADA)

- Matrix-assisted laser desorption ionization mass spectrometry based quantitative analysis of cordycepin

Sources

- 1. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Cordycepin and Its Metabolite 3'-Deoxyinosine in Rats [yydbzz.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

exploratory studies using Cordycepin-13C5

Tracing the Pharmacokinetics and Metabolic Fate of 3'-Deoxyadenosine: A Comprehensive Guide to Cordycepin-13C5 Applications in LC-MS/MS

Executive Summary & Rationale

Cordycepin (3'-deoxyadenosine) is a naturally occurring nucleoside analogue derived from Cordyceps militaris, recognized for its potent anti-tumor, anti-inflammatory, and antiviral properties[1][2]. Despite its broad therapeutic potential, its clinical translation has been severely bottlenecked by its rapid in vivo deamination. Upon entering the bloodstream, endogenous Adenosine Deaminase (ADA) rapidly cleaves the amine group, converting cordycepin into the largely inactive metabolite 3'-deoxyinosine[1][3].

To accurately map its pharmacokinetic (PK) profile and trace its intracellular phosphorylation pathways, researchers require highly robust analytical frameworks. This whitepaper details the deployment of Cordycepin-13C5 —a stable isotope-labeled (SIL) internal standard where the pentose ring is fully substituted with five Carbon-13 atoms[4].

Causality in Experimental Design: Why utilize 13C-labeling over traditional deuterium (2H) labeling? Deuterated standards often exhibit a "kinetic isotope effect" during Ultra-High-Performance Liquid Chromatography (UHPLC), causing them to elute slightly earlier than the endogenous analyte. Cordycepin-13C5 guarantees perfect chromatographic co-elution with unlabeled cordycepin. Consequently, both molecules enter the electrospray ionization (ESI) source simultaneously, experiencing the exact same matrix effects and ion suppression. This creates a self-validating system where the internal standard perfectly corrects for any signal fluctuations, ensuring absolute quantitative integrity.

The Pharmacokinetic Workflow: Overcoming Pre-Analytical Variables

A critical failure point in nucleoside PK studies is ex vivo degradation. Because ADA is highly active in whole blood, cordycepin will continue to degrade into 3'-deoxyinosine in the collection tube after the blood is drawn, leading to artificially depressed

To prevent this, the experimental workflow must be designed to instantly quench enzymatic activity while simultaneously accounting for extraction recovery.

Workflow for Cordycepin-13C5 PK studies highlighting ADA quenching.

Step-by-Step Methodology: Absolute Quantification via UHPLC-MS/MS

The following protocol outlines a self-validating extraction and quantification method designed to preserve the in vivo metabolic snapshot.

Step 1: Sample Collection and Enzymatic Quenching

-

Collect 50 µL of whole blood or plasma into a pre-chilled microcentrifuge tube.

-

Critical Step: Within 5 seconds of collection, add 150 µL of ice-cold methanol containing a known concentration (e.g., 50 ng/mL) of Cordycepin-13C5[1][3]. Causality: Methanol instantly denatures ADA proteins, freezing the metabolic state. Spiking the 13C5 standard at this exact moment ensures that any subsequent volumetric errors or extraction losses are proportionately corrected.

-

Vortex vigorously for 30 seconds.

Step 2: Extraction and Isolation

-

Centrifuge the homogenate at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer 100 µL of the clear supernatant to an LC vial equipped with a low-volume glass insert.

Step 3: UHPLC-MS/MS Parameters

-

Chromatography: Utilize a high-efficiency C18 column (e.g., 2.1 × 100 mm, 1.8 µm). If simultaneously analyzing highly polar phosphorylated metabolites, a ZIC-pHILIC column is preferred[5].

-

Mobile Phase: Gradient elution using 5 mM ammonium acetate in water (A) and acetonitrile (B). Causality: Ammonium acetate provides the necessary ionic strength to maintain sharp peak shapes for nucleosides without causing the severe ion suppression typically seen with phosphate buffers.

-

Mass Spectrometry (MRM Mode): Operate in Positive Electrospray Ionization (+ESI).

-

Cordycepin:

252.1 -

Cordycepin-13C5:

257.1 -

3'-Deoxyinosine:

253.1

-

Metabolic Tracing: Phosphorylation and the "Rescue Pathway"

Understanding cordycepin's efficacy requires tracking its intracellular fate. Cordycepin acts as a prodrug; it must be phosphorylated by Adenosine Kinase (ADK) into cordycepin monophosphate (CMP), and subsequently to its active triphosphate form (CTP)[2][7]. CTP acts as an RNA chain terminator, driving its anti-tumor effects.

Recent exploratory studies have identified a "Nucleoside Rescue Pathway." This mechanism suggests that the inactive plasma metabolite, 3'-deoxyinosine, can be re-converted intracellularly back into the active CTP form[8]. By utilizing Cordycepin-13C5 in in vitro cell cultures, researchers can trace the heavy carbon isotopes through the kinase cascade, definitively distinguishing exogenously administered drug metabolites from the cell's endogenous adenosine pool.

Metabolic pathways of Cordycepin highlighting ADA degradation and kinase activation.

Quantitative Data Presentation

The table below synthesizes typical pharmacokinetic parameters observed in rodent models following intravenous (IV) and oral (PO) administration[1][8][9]. The utilization of Cordycepin-13C5 as an internal standard is what enables the high-precision calculation of these sub-nanogram concentrations, revealing the massive metabolic shift toward 3'-deoxyinosine.

| Analyte | Route / Dose | Primary Fate | |||

| Cordycepin | IV (10 mg/kg) | 7.8 ± 2.1 | ~15 - 25 | 658.4 ± 459.3 | Rapid deamination by ADA |

| 3'-Deoxyinosine | IV (10 mg/kg) | 142.0 ± 50.0 | ~45 - 60 | 18,034.9 ± 4,981.1 | Renal excretion / Rescue pathway |

| Cordycepin | PO (10 mg/kg) | 5.4 ± 3.4 | ~20 - 30 | 412.5 ± 120.2 | High first-pass metabolism |

Conclusion

The integration of Cordycepin-13C5 into exploratory LC-MS/MS workflows is a fundamental requirement for scientific integrity when studying nucleoside analogues. By neutralizing the pre-analytical variables of ADA-induced ex vivo degradation and correcting for ESI matrix effects, researchers can confidently map the complex pharmacokinetic and pharmacodynamic profiles of 3'-deoxyadenosine, accelerating its journey from a fungal isolate to a standardized clinical therapeutic.

References

-

Distribution and Pharmacokinetic Characteristics of Cordycepin in Rat: Investigated by UHPLC‐HRMS/MS and Blood–Brain Synchronous Microdialysis - ResearchGate - 1

-

Pharmacokinetics of Cordycepin and Its Metabolite 3'-Deoxyinosine in Rats - YYDBZZ - 9

-

Prospects for cordycepin biosynthesis in microbial cell factories - Frontiers - 2

-

A novel nucleoside rescue metabolic pathway may be responsible for therapeutic effect of orally administered cordycepin - ResearchGate - 8

-

Cordycepin-13C5 | SCBT - Santa Cruz Biotechnology - 4

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Prospects for cordycepin biosynthesis in microbial cell factories [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 6. Development of an efficient method for separation and purification of cordycepin from liquid fermentation of Cordyceps militaris and analysis of cordycepin antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of Cordycepin and Its Metabolite 3'-Deoxyinosine in Rats [yydbzz.com]

Methodological & Application

Advanced Application Note: Quantitative Analysis of Cordycepin using Cordycepin-13C5 Internal Standard by LC-MS/MS

Executive Summary

This Application Note details a robust, self-validating protocol for the absolute quantification of Cordycepin (3'-deoxyadenosine) in biological matrices using Cordycepin-13C5 as a Stable Isotope-Labeled Internal Standard (SIL-IS).

While Cordycepin is a potent therapeutic candidate (anti-inflammatory, anti-cancer), its analysis is plagued by two critical failure points:

-

Rapid Enzymatic Degradation: Adenosine Deaminase (ADA) converts Cordycepin to the inactive metabolite 3'-deoxyinosine within minutes in plasma.

-

Polarity Challenges: As a nucleoside analog, it exhibits poor retention on standard C18 columns, leading to ion suppression at the void volume.

This guide provides a "Field-Proven" methodology integrating immediate enzymatic inhibition with HILIC or Polar-C18 chromatography to ensure data integrity.

Chemical & Biological Context

The "Killer" Variable: Adenosine Deaminase (ADA)

Before touching the mass spectrometer, the stability of the analyte must be secured. In whole blood and plasma, ubiquitous ADA enzymes rapidly deaminate the adenine moiety of Cordycepin.

-

Reaction: Cordycepin (MW 251)

3'-Deoxyinosine (MW 252). -

Consequence: Without inhibition, Cordycepin concentrations can drop by >50% during sample thawing or processing, rendering PK data useless.

-

Solution: The use of an ADA inhibitor (e.g., Pentostatin or EHNA) is mandatory at the moment of blood collection.

The Internal Standard: Cordycepin-13C5

-

Structure: 3'-Deoxyadenosine labeled with five

C atoms, typically on the ribose ring (derived from -

Role: Corrects for extraction variability, matrix effects, and any residual non-enzymatic degradation.

-

Mass Shift: +5 Da (MW ~256).

Experimental Workflow Diagram

The following flowchart illustrates the critical "Chain of Custody" for the sample, highlighting where the ADA inhibitor and Internal Standard (IS) must be introduced.

Figure 1: Critical workflow for Cordycepin quantification. Note the immediate addition of the ADA inhibitor (Red) is the single most important step for assay validity.

Mass Spectrometry Parameters

Instrumentation: Triple Quadrupole (QqQ) MS. Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

MRM Transition Logic

Cordycepin-13C5 is commercially synthesized with the label on the ribose ring . During Collision Induced Dissociation (CID), the glycosidic bond breaks.

-

Native: Precursor (252)

Loss of Sugar (116) -

IS (13C5): Precursor (257)

Loss of Labeled Sugar (121)

Note: Because the label is lost in the neutral fragment, the product ion (136) is identical for both Native and IS. This requires chromatographic resolution or reliance on the precursor mass difference (5 Da), which is sufficient for selectivity.

MRM Table

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Dwell Time (ms) |

| Cordycepin | 252.1 | 136.1 | 25 | 20 | 50 |

| Cordycepin-13C5 | 257.1 | 136.1 | 25 | 20 | 50 |

| 3'-Deoxyinosine (Metabolite Monitor) | 253.1 | 137.1 | 25 | 18 | 50 |

Expert Tip: Always monitor the metabolite (3'-Deoxyinosine). If this peak is high in your "Time 0" samples, your ADA inhibition step failed.

Chromatographic Method

Standard C18 columns often fail to retain Cordycepin, causing it to elute in the "dump" zone (void volume) where salts suppress ionization. Two approaches are recommended:

Option A: High-Strength Silica (HSS) T3 (Recommended for Robustness)

The Waters HSS T3 or Phenomenex Kinetex Polar C18 are designed to retain polar compounds in high-aqueous conditions.

-

Column: HSS T3 C18, 2.1 x 100 mm, 1.8 µm.

-